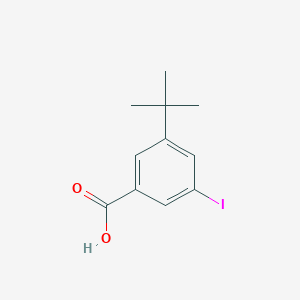
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Übersicht
Beschreibung
“®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 852051-10-6 . It has a molecular weight of 247.29 and its IUPAC name is benzyl ®-2-methyl-4-oxopiperidine-1-carboxylate . It appears as a colorless to yellow sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for “®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate” is 1S/C14H17NO3/c1-11-9-13(16)7-8-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m1/s1 .Physical And Chemical Properties Analysis
“®-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate” is recommended to be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
®-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate: is widely used in organic synthesis as a chiral building block. Its tert-butyl ester group is particularly valuable for introducing the tert-butoxycarbonyl (Boc) protecting group . This is crucial in peptide synthesis, where the Boc group protects the amine functionality during coupling reactions. The compound’s stability under acidic conditions allows for selective deprotection, making it an indispensable reagent in multi-step synthetic routes.
Material Science
The tert-butyl group in ®-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate can be used to modify the surface properties of materials . By attaching this group to polymers or surfaces, scientists can alter hydrophobicity, which is beneficial in creating materials with specific water-resistance or adhesion properties. This application is particularly relevant in the development of biomedical devices and coatings.
Flow Chemistry
Flow chemistry techniques utilize ®-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate for the efficient synthesis of tert-butyl esters . The compound’s reactivity is exploited in microreactor systems, where it undergoes rapid transformations under controlled conditions. This method enhances reaction efficiency and sustainability compared to traditional batch processes.
Biocatalysis
Lastly, the tert-butyl group’s unique reactivity pattern is explored in biocatalytic processes . Enzymes can selectively react with this group, leading to the development of novel biocatalysts. These enzymes can perform specific transformations that are challenging to achieve through chemical catalysis, opening new avenues in green chemistry.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMYWQCBINPHBB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648732 | |
| Record name | tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | |
CAS RN |
790667-43-5 | |
| Record name | tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


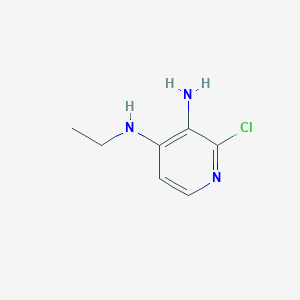
![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)

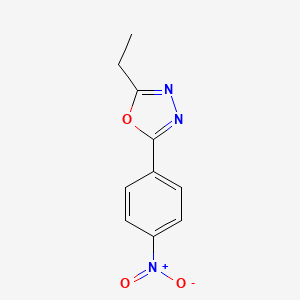


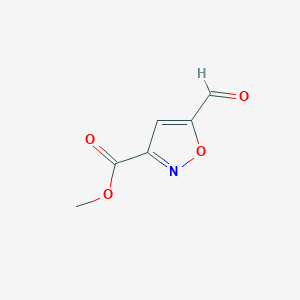
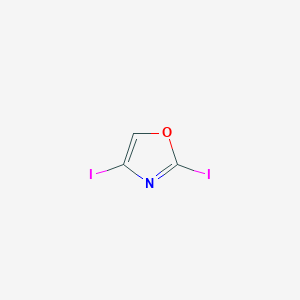
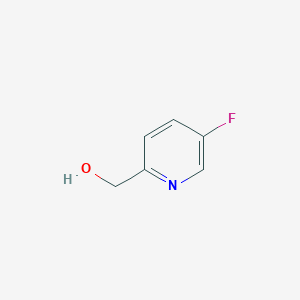

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)
